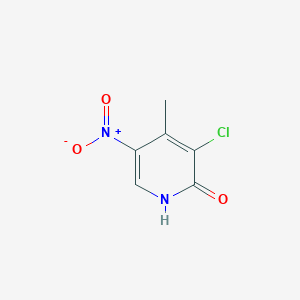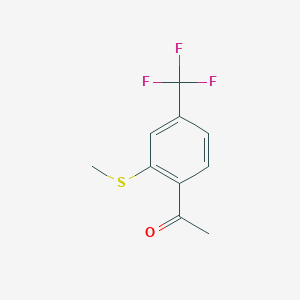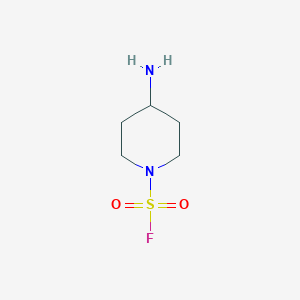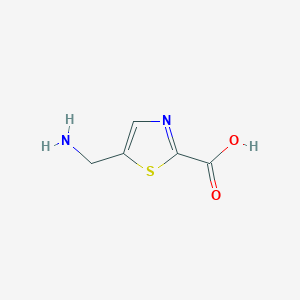
2-Methyl-4-(1,1,2,2,2-pentafluoroethyl)benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-4-(1,1,2,2,2-pentafluoroethyl)benzaldehyde is a fluorinated aromatic aldehyde with the molecular formula C10H7F5O and a molecular weight of 238.15 g/mol . This compound is characterized by the presence of a pentafluoroethyl group attached to the benzaldehyde ring, which imparts unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-(1,1,2,2,2-pentafluoroethyl)benzaldehyde typically involves the introduction of the pentafluoroethyl group to a benzaldehyde derivative. One common method is the Friedel-Crafts acylation reaction, where a suitable benzaldehyde is reacted with a pentafluoroethylating agent in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-4-(1,1,2,2,2-pentafluoroethyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions typically require strong acids like sulfuric acid (H2SO4) or nitric acid (HNO3) as catalysts.
Major Products Formed
Oxidation: 2-Methyl-4-(1,1,2,2,2-pentafluoroethyl)benzoic acid.
Reduction: 2-Methyl-4-(1,1,2,2,2-pentafluoroethyl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
2-Methyl-4-(1,1,2,2,2-pentafluoroethyl)benzaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its ability to interact with biological targets.
Mécanisme D'action
The mechanism of action of 2-Methyl-4-(1,1,2,2,2-pentafluoroethyl)benzaldehyde involves its interaction with specific molecular targets. The pentafluoroethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its potential use in drug development, as it can improve the compound’s bioavailability and target specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methyl-4-(1,1,2,2,2-pentafluoroethyl)benzoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
2-Methyl-4-(1,1,2,2,2-pentafluoroethyl)benzyl alcohol: Similar structure but with an alcohol group instead of an aldehyde.
Uniqueness
2-Methyl-4-(1,1,2,2,2-pentafluoroethyl)benzaldehyde is unique due to the presence of the pentafluoroethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and reactivity, making it a valuable intermediate in the synthesis of various fluorinated compounds .
Propriétés
Formule moléculaire |
C10H7F5O |
|---|---|
Poids moléculaire |
238.15 g/mol |
Nom IUPAC |
2-methyl-4-(1,1,2,2,2-pentafluoroethyl)benzaldehyde |
InChI |
InChI=1S/C10H7F5O/c1-6-4-8(3-2-7(6)5-16)9(11,12)10(13,14)15/h2-5H,1H3 |
Clé InChI |
SJSUUMUFSUAWDY-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)C(C(F)(F)F)(F)F)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![dimethyl[2-(1H-pyrrol-3-yl)ethyl]amine](/img/structure/B15306307.png)
![tert-butyl N-[(4-bromophenyl)(phenyl)methyl]carbamate](/img/structure/B15306314.png)



![[(3S)-piperidin-3-yl]methanethiol hydrochloride](/img/structure/B15306333.png)


![1,3-diethyl 2-acetamido-2-({7H-pyrrolo[2,3-d]pyrimidin-5-yl}methyl)propanedioate](/img/structure/B15306369.png)
![[3,3-Difluoro-1-(methoxymethyl)cyclobutyl]methanol](/img/structure/B15306370.png)
![3-[(Dimethylamino)methyl]benzene-1-sulfonylchloridehydrochloride](/img/structure/B15306377.png)

